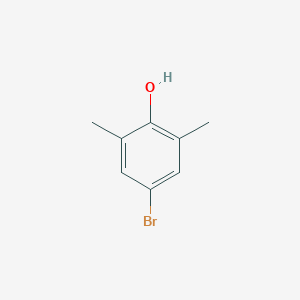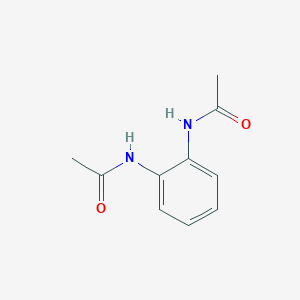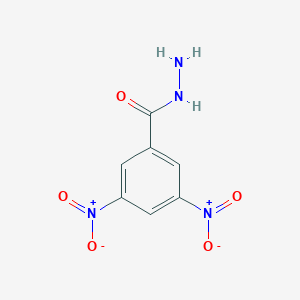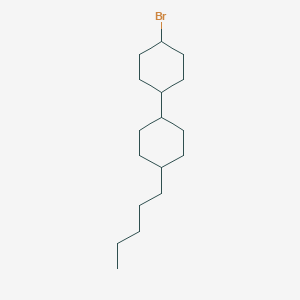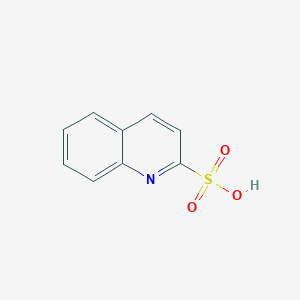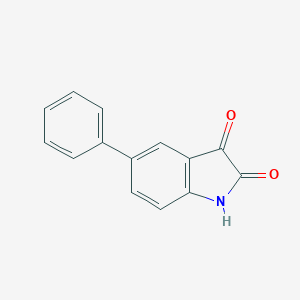
5-Phenylisatin
Übersicht
Beschreibung
5-Phenylisatin is a chemical compound with the molecular formula C14H9NO2 . It is also known by other names such as 5-phenyl-1H-indole-2,3-dione and 5-phenyl-2,3-dihydro-1H-indole-2,3-dione .
Synthesis Analysis
This compound derivatives were synthesized in 5-6 steps from readily available starting materials . The structures of these derivatives were confirmed by 1H NMR and 13C NMR as well as LC/MS .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to the 5-position of an isatin core . The IUPAC name for this compound is 5-phenyl-1H-indole-2,3-dione . The InChI and Canonical SMILES representations provide more detailed information about its structure .Physical and Chemical Properties Analysis
The molecular weight of this compound is 223.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 223.063328530 g/mol . The topological polar surface area is 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-Phenylisatin-Derivate wurden auf ihre Antitumoreigenschaften untersucht. Forschungsergebnisse deuten darauf hin, dass bestimmte Derivate die Proliferation von Krebszellen hemmen können. Beispielsweise zeigte N-(p-Methoxybenzyl)-5-(p-Methoxyphenyl)isatin eine signifikante Zytotoxizität gegenüber humanen Leukämie-K562-Zellen mit einem IC50-Wert von 0,03 μM . Diese Verbindung hemmte auch die Proliferation und Migration von Leberkrebs-HepG2-Zellen und reduzierte die Tubusbildung in menschlichen Nabelschnurvenen-Endothelzellen (HUVEC), was auf ein Potenzial als Angiogenese-Hemmer für die Krebsbehandlung hindeutet .
Anti-Migrations- und Anti-Angiogenese-Bewertung
Die Anti-Migrations- und Anti-Angiogenese-Effekte von this compound-Derivaten sind im Zusammenhang mit der Krebsbehandlung entscheidend. Die Fähigkeit, die Migration von Krebszellen zu verhindern und die Angiogenese – die Bildung neuer Blutgefäße – zu hemmen, kann ein wichtiger Schritt zur Kontrolle der Ausbreitung von Krebs sein .
Entwicklung von Fluoreszenzsensoren
This compound wurde bei der Synthese einer heterozyklischen Schiff-Base verwendet, die als fluoreszierende Sonde für den Nachweis von Vitamin B12 dient . Diese Anwendung ist besonders wichtig, da sie eine hochspezifische und empfindliche Methode zur Detektion von Vitamin B12 bietet, das für verschiedene biologische Funktionen unerlässlich ist.
Pharmakologische Aktivitäten
Isatin, die Kernstruktur von this compound, und seine Derivate weisen eine breite Palette an pharmakologischen Aktivitäten auf. Dazu gehören antimikrobielle, antioxidative, entzündungshemmende, antikonvulsive und anti-HIV-Aktivitäten . Die Vielseitigkeit des Isatin-Kerns ermöglicht die Entwicklung biologisch aktiver Analoga, die auf spezifische therapeutische Ergebnisse zugeschnitten werden können .
Arzneimittelforschung und -entwicklung
Die strukturellen Merkmale von this compound, wie das NH an Position 1 und die Carbonylfunktionen an Positionen 2 und 3, machen es zu einem attraktiven Gerüst für die Entwicklung neuer Medikamente. Forscher nutzen diese funktionellen Gruppen, um Analoga mit verbesserter biologischer Aktivität zu erzeugen .
Steigerung der biologischen Aktivität
Struktur-Aktivitäts-Beziehungsstudien (SAR) von this compound-Derivaten haben gezeigt, dass Modifikationen an bestimmten Positionen die biologische Aktivität erheblich verbessern können. Beispielsweise wurde festgestellt, dass der Ersatz der N-Benzyl- und C-5-Phenylgruppen die zytotoxische Aktivität erhöht, was für die Entwicklung potenter Chemotherapeutika unerlässlich ist .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Phenylisatin, also known as 5-phenyl-1H-indole-2,3-dione, primarily targets Aldehyde Dehydrogenases (ALDHs), a family of enzymes that aid in detoxification . ALDHs are overexpressed in several different malignancies, and there is a correlation between increased expression of ALDH and a poor prognosis, stemness, and resistance to several drugs .
Mode of Action
The compound interacts with its targets, the ALDH enzymes, inhibiting their activity. In a study, it was found that a synthesized analog of this compound was the most potent inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3, exhibiting 51.32%, 51.87%, and 36.65% inhibition, respectively .
Biochemical Pathways
The inhibition of ALDH enzymes by this compound affects the detoxification pathways in the body. ALDHs play a crucial role in the metabolism of aldehydes produced by alcohol and other substances. By inhibiting these enzymes, this compound can disrupt these biochemical pathways, leading to an accumulation of aldehydes, which can have cytotoxic effects .
Result of Action
The inhibition of ALDH enzymes by this compound results in cytotoxic effects against cancer cells. In one study, a synthesized analog of this compound showed significant antitumor activity against human leukemia K562 cells . Moreover, it was found to significantly inhibit liver cancer HepG2 cells proliferation and migration, and it could also reduce the human umbilical vein endothelial cells (HUVEC) tube formation .
Biochemische Analyse
Biochemical Properties
5-Phenylisatin has been found to interact with various biomolecules, contributing to its potential biological activities Studies have indicated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance their cytotoxic activity .
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has demonstrated cytotoxicity against human leukemia K562 cells . Moreover, treatment with certain derivatives of this compound significantly inhibited liver cancer HepG2 cells proliferation and migration .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being explored. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-phenyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQIRIBDBKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?
A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel this compound derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
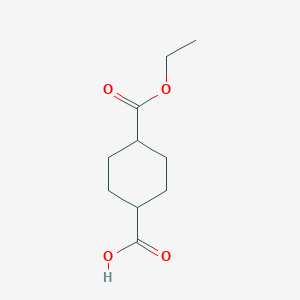

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
